4-Benzyloxybenzoic acid anhydride
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Overview
Description
4-Benzyloxybenzoic acid anhydride is an organic compound that belongs to the class of aromatic carboxylic acid anhydrides It is derived from 4-benzyloxybenzoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxybenzoic acid anhydride can be synthesized through the dehydration of 4-benzyloxybenzoic acid. One common method involves the use of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Example Reaction: [ \text{2 C}_7\text{H}_7\text{O-C}_6\text{H}_4\text{COOH} \xrightarrow{\text{P}_2\text{O}_5} \text{C}_7\text{H}_7\text{O-C}_6\text{H}_4\text{CO-O-CO-C}_6\text{H}_4\text{O-C}_7\text{H}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced dehydration techniques and catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxybenzoic acid anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 4-benzyloxybenzoic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Substitution Reactions: Can undergo electrophilic aromatic substitution due to the presence of the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Aminolysis: Amines, often under mild heating.
Alcoholysis: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Substitution Reactions: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Hydrolysis: 4-Benzyloxybenzoic acid.
Aminolysis: 4-Benzyloxybenzamide.
Alcoholysis: 4-Benzyloxybenzoate esters.
Substitution Reactions: Various substituted 4-benzyloxybenzoic acid derivatives.
Scientific Research Applications
4-Benzyloxybenzoic acid anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-benzyloxybenzoic acid anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, amines, and alcohols. This reactivity is exploited in various synthetic transformations and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid anhydride
- 4-Methoxybenzoic acid anhydride
- 4-Hydroxybenzoic acid anhydride
Comparison
4-Benzyloxybenzoic acid anhydride is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds such as benzoic acid anhydride and 4-methoxybenzoic acid anhydride. The benzyloxy group can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-phenylmethoxybenzoyl) 4-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O5/c29-27(23-11-15-25(16-12-23)31-19-21-7-3-1-4-8-21)33-28(30)24-13-17-26(18-14-24)32-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVRJYYXGYCCLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564231 |
Source
|
Record name | 4-(Benzyloxy)benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-49-3 |
Source
|
Record name | Benzoic acid, 4-(phenylmethoxy)-, anhydride with 4-(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)benzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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